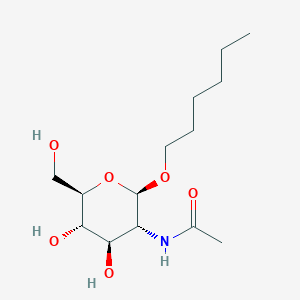

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its ability to interact with biological membranes and proteins, making it a valuable tool in biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of a hexyl alcohol with 2-acetamido-2-deoxy-D-glucose. The reaction is carried out under acidic conditions, often using a catalyst such as trifluoromethanesulfonic acid (TfOH) to promote the formation of the glycosidic bond . The reaction mixture is then purified through column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hexylamine derivative.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of hexyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl aldehyde or carboxylic acid.

Reduction: Formation of hexyl 2-acetamido-2-deoxy-beta-D-glucopyranosylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Hex-Nac-Glc is characterized by its molecular formula C14H27NO6 and a molecular weight of approximately 287.37 g/mol. The compound features a hexyl group attached to a 2-acetamido-2-deoxy-beta-D-glucopyranoside moiety, which is derived from glucose. Its structure allows it to function effectively as a surfactant and stabilizer in various biochemical applications.

Scientific Research Applications

1. Biochemical Research

- Detergent for Membrane Proteins : Hex-Nac-Glc is employed as a mild detergent for solubilizing membrane proteins, aiding in their extraction and study while preserving their structural integrity. This property is crucial for assays investigating protein-lipid interactions and the stability of membrane proteins under different conditions.

- Substrate for Enzymatic Studies : The compound acts as a substrate for specific enzymes, allowing researchers to explore enzyme kinetics and mechanisms. Understanding these interactions can have implications in biofuel production and biomass conversion.

2. Drug Development

- Lead Compound : Hex-Nac-Glc has potential as a lead compound in drug development due to its biological activity. Preliminary studies suggest it may exhibit antimicrobial properties, although further research is needed to fully elucidate its pharmacological profile .

3. Immunology

- Study of Immune Reactions : The compound has been utilized in immunological studies to measure albumin levels and assess tissue responses, contributing to the understanding of immune system dynamics .

4. Glycobiology

- Synthesis of Glycoproteins : Hex-Nac-Glc plays a role in the synthesis of complex carbohydrates and glycoproteins, which are essential for cellular communication and recognition processes .

Case Studies

Case Study 1: Protein-Lipid Interaction Studies

In a study examining protein-lipid interactions, Hex-Nac-Glc was used to solubilize membrane proteins from E. coli membranes. The results demonstrated that the use of this compound preserved protein functionality better than harsher detergents, leading to more accurate assessments of protein behavior in lipid environments.

Case Study 2: Enzymatic Activity Assessment

Research involving glycosidases showed that Hex-Nac-Glc served as an effective substrate, allowing for the determination of kinetic parameters that are vital for understanding enzyme efficiency in carbohydrate metabolism.

Mecanismo De Acción

The mechanism of action of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can bind to proteins, affecting their folding and stability. These interactions are mediated by the hydrophobic hexyl chain and the hydrophilic glucopyranoside moiety, which allows the compound to interact with both lipid and aqueous environments .

Comparación Con Compuestos Similares

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds, such as:

2-Acetamido-2-deoxy-D-glucose (GlcNAc): A monosaccharide derivative used in the synthesis of glycoproteins and glycolipids.

2-Acetamido-2-deoxy-D-galactose (GalNAc): Another monosaccharide derivative with similar applications in glycoscience.

2-Acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones: Compounds used as inhibitors of human OGA and HexB enzymes

This compound is unique due to its surfactant properties, which make it particularly useful in applications involving membrane interactions and protein stabilization .

Actividad Biológica

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (HexNAc-Hex) is a glycoside that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and pharmacology. This compound is a derivative of N-acetylglucosamine (GlcNAc) and is characterized by its hexyl alkyl chain, which enhances its hydrophobic properties. This article delves into the biological activities associated with HexNAc-Hex, including its role in protein stabilization, potential antimicrobial properties, and applications in oligosaccharide synthesis.

HexNAc-Hex is synthesized through a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The synthesis typically involves the acylation of glucosamine derivatives followed by glycosidic bond formation. The general reaction can be summarized as follows:

Table 1: Comparison of HexNAc-Hex with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a hexyl group enhancing hydrophobicity | Protein solubilization, antimicrobial |

| Octyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Shorter alkyl chain (octyl) | Lower hydrophobicity, less effective |

| Dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Longer alkyl chain (dodecyl) | Increased membrane interaction |

Protein Stabilization and Solubilization

HexNAc-Hex has been shown to effectively solubilize membrane proteins, which is crucial for studying protein-lipid interactions in vitro. Research indicates that this compound stabilizes membrane proteins during purification processes, enhancing their functional activity in various assays. Techniques such as fluorescence spectroscopy and surface plasmon resonance are commonly employed to quantify binding affinities and kinetics between HexNAc-Hex and target proteins.

Antimicrobial Properties

Preliminary studies suggest that HexNAc-Hex may possess antimicrobial properties; however, further research is necessary to fully elucidate its pharmacological profile. The compound's ability to interact with bacterial membranes could potentially lead to applications in developing new antimicrobial agents.

Oligosaccharide Synthesis

HexNAc-Hex serves as a saccharide primer for synthesizing oligosaccharides using living cells. In experiments involving HL60 cells, HexNAc-Hex facilitated the production of various glycosylated products, including neolacto-series oligosaccharides. These findings highlight its utility in biochemical applications aimed at enhancing the functional analysis of oligosaccharides .

Case Studies

- Protein-Lipid Interaction Studies : In vitro assays demonstrated that HexNAc-Hex significantly improves the stability of membrane proteins under varying conditions. This was evidenced by enhanced activity in functional assays compared to controls lacking the compound.

- Glycosylation Experiments : A study involving HL60 cells showed that incubation with HexNAc-Hex resulted in the production of multiple glycosylated products, confirming its role as an effective primer for oligosaccharide synthesis .

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO6/c1-3-4-5-6-7-20-14-11(15-9(2)17)13(19)12(18)10(8-16)21-14/h10-14,16,18-19H,3-8H2,1-2H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQSNDGHZWMGCA-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.